N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This hydrazone derivative features a Schiff base (E-configuration) formed between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The molecule integrates a diphenyltriazole sulfanyl group, a diethylamino-substituted hydroxyphenyl moiety, and an acetohydrazide linker. These structural elements confer unique electronic, steric, and hydrogen-bonding properties, making it a candidate for biological applications such as anticancer, antimicrobial, or anti-inflammatory agents .
Properties
Molecular Formula |
C27H28N6O2S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-32(4-2)23-16-15-21(24(34)17-23)18-28-29-25(35)19-36-27-31-30-26(20-11-7-5-8-12-20)33(27)22-13-9-6-10-14-22/h5-18,34H,3-4,19H2,1-2H3,(H,29,35)/b28-18+ |
InChI Key |
ZNOBGLPFQARKLL-MTDXEUNCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the diethylamino group and the sulfanyl group. The final step involves the condensation of the intermediate compounds to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the yield .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Substituent Variations on the Aromatic Rings
- Triazole Substituents: Target Compound: 4,5-Diphenyl-4H-1,2,4-triazole. Analogue (): 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole.
- Benzylidene Substituents: Target Compound: 4-(Diethylamino)-2-hydroxyphenyl. Analogue (): 2-Hydroxyphenyl. Impact: The diethylamino group increases basicity and intramolecular hydrogen bonding (O–H···N), stabilizing the Schiff base configuration .
Core Structural Motifs
- Hydrazide Linkers: Target Compound: Acetohydrazide. Analogue (): Glycinyl-hydrazide.
Anticancer Activity
- Target Compound : Predicted to inhibit Akt/PI3K pathways based on structural similarity to hydrazones.
- Analogue () : N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (IC₅₀ = 0.50 µg/mL against H-ras-transformed fibroblasts).
Anti-Inflammatory Activity
- Analogue (): (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (55.8% TNF-α suppression in vivo). Comparison: The diethylamino and hydroxyl groups in the target compound could improve solubility and TNF-α binding affinity compared to chlorophenyl analogues .
Antimicrobial Activity
Physicochemical Properties
- Hydrogen Bonding : Intramolecular O–H···N bond in the target compound (S(6) motif) stabilizes the E-configuration, similar to ’s crystal structure .
- Dihedral Angles : 84.62° between imidazopyridine and benzene rings in vs. likely smaller angles in the target compound due to diphenyltriazole rigidity.
Biological Activity
N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C34H32N4O2
- Molecular Weight : 528.64 g/mol
- CAS Number : 340309-90-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines. Mechanistic studies reveal that it activates key apoptotic pathways involving caspases and mitochondrial membrane permeabilization .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound results in cell cycle arrest at the S phase. This effect is significant in various cancer cell lines, indicating potential use as a chemotherapeutic agent .
- DNA Fragmentation : The compound induces DNA fragmentation, which is a hallmark of apoptosis. Quantitative analyses show a marked increase in DNA fragmentation in treated cells compared to controls .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
- Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound's apoptotic effects were mediated through intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
